![molecular formula C9H17N3O5 B1588271 L-Aspartic acid, N-L-ornithyl- CAS No. 7327-72-2](/img/structure/B1588271.png)
L-Aspartic acid, N-L-ornithyl-
Overview
Description
“L-Aspartic acid, N-L-ornithyl-” is a compound that combines the amino acids L-aspartic acid and L-ornithine . L-Aspartic acid is a non-essential amino acid that is involved in the energy cycle of the body . L-Ornithine, on the other hand, is a non-proteinogenic α-amino acid that plays a role in the urea cycle . The compound is primarily used in the management of hepatic encephalopathy .
Synthesis Analysis
L-Aspartic acid can be industrially manufactured using an enzymatic process with the aspartase enzyme . A biocatalytic enantioselective hydroamination process has been reported for the asymmetric synthesis of various N-arylalkyl-substituted L-aspartic acids .
Chemical Reactions Analysis
L-Aspartic acid is involved in nitrogen metabolism via its inter-conversion to oxaloacetate . L-Ornithine is one of the products of the action of the enzyme arginase on L-arginine, creating urea .
Scientific Research Applications
Industrial Utility
L-Aspartic acid has wide application in the food, beverage, pharmaceutical, cosmetic, and agricultural industries . It is used as a nutritional supplement in both functional foods and beverages . Its primary use is in combination with the amino acid phenylalanine which together make aspartame, an artificial sweetener .
Health and Clinical Use
L-Aspartic acid is used to bolster immune function and as a natural combatant to depression . Its ability to aid in energy production, fatigue resistance, RNA and DNA synthesis, and liver detoxification give it broad clinical use .
Pharmaceutical Manufacturing
L-Aspartic acid is used as an intermediary substrate in the manufacture of pharmaceuticals and organic chemicals, serving as the building block molecule for active pharmaceutical ingredients .
Cosmetic Applications
Derivatives of L-Aspartic acid, such as acetyl aspartic acid, are used as active ingredients in anti-aging cosmetics that target wrinkling, skin lifting, and loss of firmness .
Biosynthesis
L-Aspartic acid is biosynthesized by genetically engineered Escherichia coli strains . The process involves using corn plasm, an industrial by-product, as the main culture medium .
Metabolic Processes
L-Aspartic acid is involved in various metabolic processes. It is used in protein and nucleotide synthesis, gluconeogenesis, urea, and purine-nucleotide cycles, and neurotransmission . It also maintains NADH delivery to mitochondria and redox balance via the malate–aspartate shuttle .
Mechanism of Action
L-Ornithine-L-aspartate (LOLA), a crystalline salt, is used primarily in the management of hepatic encephalopathy. The degree to which it might penetrate the brain, and the effects it might have on metabolism in the brain are poorly understood . L-Aspartate is considered a non-essential amino acid, meaning that, under normal physiological conditions, sufficient amounts of the amino acid are synthesized in the body to meet the body’s requirements .
Future Directions
The use of L-Aspartic acid and its derivatives has been growing in recent years due to its wide application in the food, beverage, pharmaceutical, cosmetic, and agricultural industries . Future research could focus on optimizing the synthesis process and exploring new applications for this compound .
properties
IUPAC Name |
(2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O5/c10-3-1-2-5(11)8(15)12-6(9(16)17)4-7(13)14/h5-6H,1-4,10-11H2,(H,12,15)(H,13,14)(H,16,17)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOLRAYANGZVFU-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CC(=O)O)C(=O)O)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426790 | |
Record name | L-Aspartic acid, N-L-ornithyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Aspartic acid, N-L-ornithyl- | |
CAS RN |
7327-72-2 | |
Record name | L-Aspartic acid, N-L-ornithyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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